N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide
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Overview
Description
“N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide” is a chemical compound with the CAS Number: 710290-54-3 . It has a molecular weight of 191.23 and is usually stored at room temperature . The compound is typically in powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C11H13NO2/c13-7-9-3-1-2-4-10(9)12-11(14)8-5-6-8/h1-4,8,13H,5-7H2,(H,12,14) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 191.23 . More specific physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthesis and Potential Applications
Antidepressant Activity : A study on the synthesis of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, including compounds structurally related to N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide, explored their potential as antidepressants. Some derivatives showed higher activity than traditional antidepressants in animal tests, highlighting their therapeutic potential (Bonnaud et al., 1987).
Larvicidal Properties : Research into cyclopropylcarboxamides related to cis-permethrin revealed their evaluation against mosquito larvae, demonstrating the potential of cyclopropane derivatives for pest control applications (Taylor et al., 1998).
NMDA Receptor Antagonists : Derivatives of (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide, including milnacipran and its derivatives, were studied for their binding affinity to the NMDA receptor, indicating their potential as novel prototypes for designing potent NMDA-receptor antagonists (Shuto et al., 1995).
Oxidative Cyclization : The oxidative cyclization of diamides, including those with hydroxymethyl groups, was investigated using phenyliodoso acetate. This research provides insights into the synthesis of heterocyclic products from carboxamides, offering potential routes for the development of new compounds (Beckwith & Dyall, 1990).
Cinchophen Analogs : The synthesis of N-hydroxymethyl derivatives of cinchophen analogs demonstrated potential analgesic and antiinflammatory activities. This suggests the versatility of cyclopropane derivatives in developing new therapeutic agents (Mishra et al., 1988).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-7-9-3-1-2-4-10(9)12-11(14)8-5-6-8/h1-4,8,13H,5-7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXYGKPIAXEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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